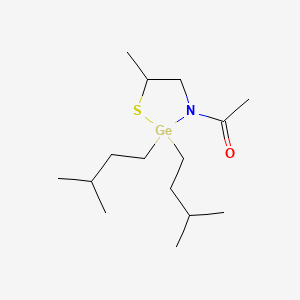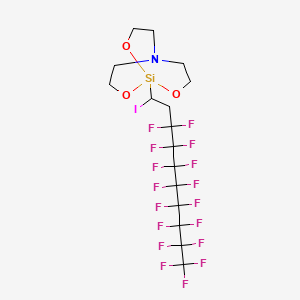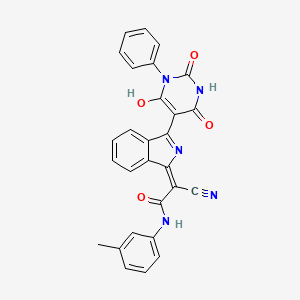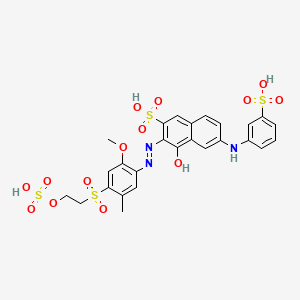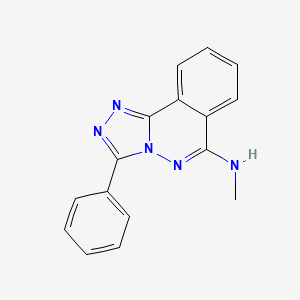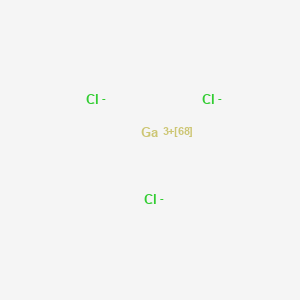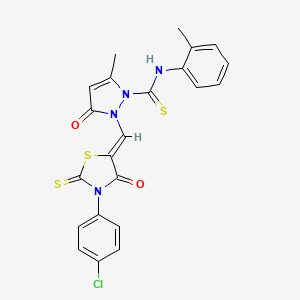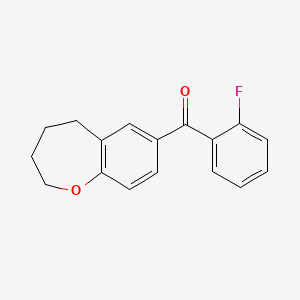
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a fluorophenyl group and a tetrahydrobenzoxepin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- typically involves the reaction of 2-fluorobenzoyl chloride with 2,3,4,5-tetrahydro-1-benzoxepin-7-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- involves its interaction with specific molecular targets. The fluorophenyl group may interact with enzymes or receptors, modulating their activity. The benzoxepin moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluorophenyl)[(1R)-1-(hydroxymethyl)-7-methoxy-2-methyl-1,2,3,9-tetrahydro-1′H-spiro[β-carboline-4,4′-piperidin]-1′-yl]methanone
- 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinoline
Uniqueness
Methanone, (2-fluorophenyl)(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)- is unique due to its specific combination of a fluorophenyl group and a tetrahydrobenzoxepin moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
147394-49-8 |
|---|---|
Fórmula molecular |
C17H15FO2 |
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
(2-fluorophenyl)-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H15FO2/c18-15-7-2-1-6-14(15)17(19)13-8-9-16-12(11-13)5-3-4-10-20-16/h1-2,6-9,11H,3-5,10H2 |
Clave InChI |
IFKAKKJPTCFAJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



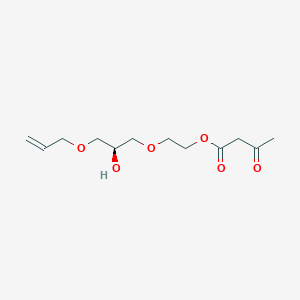
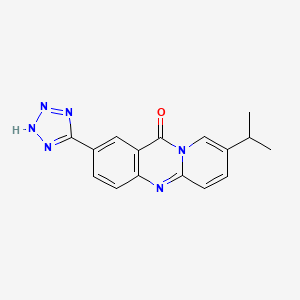
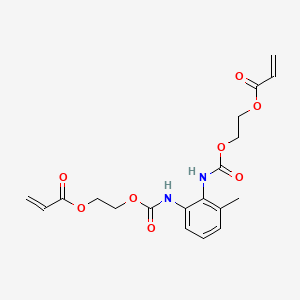
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
